molecular formula C7H7NO3 B1667114 4-Aminosalicylic acid CAS No. 65-49-6

4-Aminosalicylic acid

Cat. No. B1667114
CAS RN: 65-49-6
M. Wt: 153.14 g/mol
InChI Key: WUBBRNOQWQTFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminosalicylic acid, also known as para-aminosalicylic acid (PAS), is an antibiotic primarily used to treat tuberculosis . It is used to treat active drug-resistant tuberculosis together with other antituberculosis medications . It has also been used as a second-line agent to sulfasalazine in people with inflammatory bowel disease such as ulcerative colitis and Crohn’s disease .


Synthesis Analysis

4-Aminosalicylic acid can be synthesized through both enzymatic and oxidative polycondensation reactions . The structure and characterization were determined by FTIR, UV–vis, NMR, TGA, fluorescence, and SEM measurements . New derivatives of the antitubercular and anti-inflammatory drug, 4-aminosaliclic acids (4-ASA) were synthesized, characterized, and evaluated for these activities .


Molecular Structure Analysis

The molecular structure of 4-Aminosalicylic acid was determined by X-ray crystal structures . The optical bandgap (Eg) values of ASA, PASA-O, and PASA-E polymers were calculated to be 3.72, 2.40, and 2.73 eV, respectively .


Chemical Reactions Analysis

4-Aminosalicylic acid undergoes both enzymatic and oxidative polycondensation reactions . The reaction of the antibiotic 4-aminosalicylic acid with 6-membered ring compounds, such as dioxane, morpholine, and piperazine, yielded a solvate and three molecular salts .


Physical And Chemical Properties Analysis

4-Aminosalicylic acid has a melting point of 150.5 °C . The optical bandgap (Eg) values of ASA, PASA-O, and PASA-E polymers were calculated to be 3.72, 2.40, and 2.73 eV, respectively .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 4-Aminosalicylic Acid (PAS) Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements are continuously improving 4-Aminosalicylic Acid (PAS) products, enhancing their efficiency and versatility across various industries .

properties

IUPAC Name

4-amino-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBBRNOQWQTFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

133-09-5 (mono-potassium salt), 133-10-8 (mono-hydrochloride salt), 133-15-3 (calcium (2:1) salt), 6018-19-5 (mono-hydrochloride salt, di-hydrate)
Record name Aminosalicylic Acid [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022591
Record name p-Aminosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or nearly white solid; Affected by light and air; [Hawley] Beige powder; [MSDSonline], Solid
Record name p-Aminosalicylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Aminosalicylic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>23 [ug/mL] (The mean of the results at pH 7.4), 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/, PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/, For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page., SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE, Virtually insoluble in benzene, choroform, or carbon tetrachloride, 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE, In water= 1.69X10+3 mg/l at 23 °C, Soluble in acetone, 1.18e+01 g/L
Record name SID855553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Aminosalicylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name P-AMINOSALICYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminosalicylic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.000004 [mmHg]
Record name p-Aminosalicylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

There are two mechanisms responsible for aminosalicylic acid's bacteriostatic action against Mycobacterium tuberculosis. Firstly, aminosalicylic acid inhibits folic acid synthesis (without potentiation with antifolic compounds). The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows. Secondly, aminosalicylic acid may inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis., The antimicrobial activity of aminosalicylic acid is highly specific, and microorganisms other than Mycobacterium tuberculosis are unaffected. Most nontuberculous mycobacteria are not inhibited by the drug., Aminosalicyclic acid is a structural analog of paraaminobenzoic acid, and its mechanism of action appears to be very similar to that of the sulfonamides. Since the sulfonamides are ineffective against Mycobacterium tuberculosis, and aminosalicyclic is inactive against sulfonamide susceptible bacteria, it is probable that the enzymes responsible for folate biosynthesis in various microorganisms may be quite exacting in their capacity to distinguish various analogs from the true metabolite.
Record name Aminosalicylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name P-AMINOSALICYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

4-Aminosalicylic acid

Color/Form

MINUTE CRYSTALS FROM ALC, WHITE, OR NEARLY WHITE, BULKY POWDER, NEEDLES, PLATES FROM ALC-ETHER, A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether.

CAS RN

65-49-6
Record name 4-Aminosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminosalicylic Acid [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminosalicylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Aminosalicylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-amino-2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Aminosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2658E0N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P-AMINOSALICYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminosalicylic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-151 °C, with effervescence, NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/, 150.5 °C
Record name Aminosalicylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name P-AMINOSALICYLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aminosalicylic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Table 8 shows the results of the preliminary screening tests of the prodrug, compound 11 and the fluorinated analog of PAS, 4-Amino-5-fluorosalicylic Acid 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminosalicylic acid
Reactant of Route 2
4-Aminosalicylic acid
Reactant of Route 3
Reactant of Route 3
4-Aminosalicylic acid
Reactant of Route 4
4-Aminosalicylic acid
Reactant of Route 5
4-Aminosalicylic acid
Reactant of Route 6
4-Aminosalicylic acid

Citations

For This Compound
2,890
Citations
S Cherukuvada, G Bolla, K Sikligar… - Crystal growth & …, 2013 - ACS Publications
4-Aminosalicylic acid (p-aminosalicylic acid, PAS), an antituberculosis drug, is a model active pharmaceutical ingredient to study salt and cocrystal formation in a multiple hydrogen-…
Number of citations: 37 pubs.acs.org
DJ Drain, DD Martin, BW Mitchell… - Journal of the …, 1949 - pubs.rsc.org
… Of the compounds tested, 4-aminosalicylic acid was the most interesting, in vitro tests … This paper is a preliminary report upon the chemistry of 4-aminosalicylic acid, which was …
Number of citations: 26 pubs.rsc.org
C Grossjohann, DR Serrano, KJ Paluch… - Journal of …, 2015 - Elsevier
… can be used as an approach, not only to improve its physicochemical properties, but also to exploit a synergistic effect when combined with coformers such as 4-aminosalicylic acid (4-…
Number of citations: 69 www.sciencedirect.com
J Gandolfo, M Farthing, G Powers, K Eagen… - Digestive diseases and …, 1987 - Springer
Forty-five of 47 patients with distal ulcerative colitis completed a two-week double-blind, randomized, controlled trial to determine if 4-aminosalicylic acid (4-ASA) enemas, 1 g bid or 2 g …
Number of citations: 52 link.springer.com
SS Dhaneshwar - World Journal of Gastroenterology: WJG, 2014 - ncbi.nlm.nih.gov
… Core tip: Anti-inflammatory activity of antitubercular drug 4-aminosalicylic acid (ASA) was first described by Lover in 1984. Since then, numerous clinical trials were carried out to …
Number of citations: 40 www.ncbi.nlm.nih.gov
CY Panicker, HT Varghese, A John, D Philip… - … Acta Part A: Molecular …, 2002 - Elsevier
… In the present communication, IR, Raman and SERS spectra of 4-aminosalicylic acid sodium salt dihydrate (4ASAS) used for the treatment of tuberculosis, inflammatory bowel disease …
Number of citations: 76 www.sciencedirect.com
S Schreiber, S Howaldt, A Raedler - Gut, 1994 - gut.bmj.com
4-Aminosalicylic acid (4-ASA) has been suggested as an effective treatment for both active and quiescent ulcerative colitis. 5-Aminosalicylic acid (5-ASA) is well accepted for the …
Number of citations: 39 gut.bmj.com
V Andre, D Braga, F Grepioni… - Crystal growth & design, 2009 - ACS Publications
Reaction of the antibiotic 4-aminosalicylic acid with 6-membered ring compounds, such as dioxane, morpholine, and piperazine, yielded a solvate and three molecular salts. The new …
Number of citations: 64 pubs.acs.org
A Salem, A Takácsi-Nagy, S Nagy, A Hagymási, F Gősi… - Pharmaceutics, 2021 - mdpi.com
Drug–drug cocrystals are formulated to produce combined medication, not just to modulate active pharmaceutical ingredient (API) properties. Nano-crystals adjust the pharmacokinetic …
Number of citations: 9 www.mdpi.com
AL GINSBERG, LS BECK, TM McINTOSH… - Annals of internal …, 1988 - acpjournals.org
… 4-Aminosalicylic acid, however, is more stable than 5-… Recent studies have shown that 4-aminosalicylic acid may be useful as … -controlled trial of 4-aminosalicylic acid administered as a …
Number of citations: 74 www.acpjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.